

# Application Notes and Protocols for the RR6 Model in Myelofibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RR6

Cat. No.: B1139164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the clinical parameters used in the **RR6** model, a prognostic tool for predicting survival in patients with myelofibrosis (MF) after six months of treatment with ruxolitinib. The **RR6** model was developed to identify patients with a poor prognosis who may benefit from a change in treatment strategy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The model is based on the evaluation of three key clinical parameters at baseline, three months, and six months of ruxolitinib therapy.[\[2\]](#)[\[3\]](#)[\[4\]](#) These parameters are:

- Ruxolitinib Dose: The daily dosage of ruxolitinib administered to the patient.
- Palpable Spleen Length Reduction: The change in the size of the spleen as measured by physical examination.
- Red Blood Cell (RBC) Transfusion Need: The requirement for blood transfusions to manage anemia.

This document outlines the methodologies for data collection and the calculation of the **RR6** score.

## Clinical Parameters and Scoring

The **RR6** model assigns points based on the status of the three clinical parameters at specific time points. The total score stratifies patients into three risk categories: low, intermediate, and

high.[2][5]

Table 1: **RR6** Model Clinical Parameters and Risk Scoring[2][5]

| Clinical Parameter               | Assessment Time Points       | Risk Threshold                                                                 | Points Assigned |
|----------------------------------|------------------------------|--------------------------------------------------------------------------------|-----------------|
| Ruxolitinib Dose                 | Baseline, 3 Months, 6 Months | <20 mg twice daily (or <40 mg total daily) at all three time points.<br>[3][6] | 1               |
| Palpable Spleen Length Reduction | 3 Months, 6 Months           | ≤30% reduction from baseline at both 3 and 6 months.[1][3]                     | 1.5             |
| RBC Transfusion Need             | 3 Months, 6 Months           | Transfusion required at either 3 months or 6 months.                           | 1               |
| RBC Transfusion Need             | Baseline, 3 Months, 6 Months | Transfusion required at all three time points.                                 | 1.5             |

Table 2: **RR6** Risk Stratification[2][5]

| Total Score | Risk Category     | Median Overall Survival (from 6 months post-ruxolitinib start) |
|-------------|-------------------|----------------------------------------------------------------|
| <2          | Low Risk          | Not Reached                                                    |
| 2 - 4       | Intermediate Risk | 61 months                                                      |
| >4          | High Risk         | 33 months                                                      |

## Experimental Protocols

### Protocol for Recording Ruxolitinib Dosage

Objective: To accurately document the daily dose of ruxolitinib at baseline, 3 months, and 6 months.

Procedure:

- Baseline (Initiation of Therapy):
  - Record the prescribed starting dose of ruxolitinib in milligrams (mg) and the dosing frequency (e.g., twice daily).
  - The patient's medical record should be the primary source of this information.[\[7\]](#)
  - Note any initial dose adjustments based on the patient's platelet count, as per standard clinical guidelines.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- 3-Month and 6-Month Follow-up:
  - At the 3-month and 6-month clinical visits, review the patient's medication list and any reported changes in dosage.
  - Document the current prescribed daily dose of ruxolitinib.
  - Record any dose interruptions or modifications that have occurred since the last assessment and the reasons for these changes (e.g., adverse events, cytopenias).
  - The total daily dose should be calculated for accurate scoring. For example, a dose of 20 mg twice daily (BID) is a total daily dose of 40 mg.[\[11\]](#)

Data Management:

- Maintain a clear and consistent record of the ruxolitinib dosage at each time point in the patient's case report form or electronic health record.

## Protocol for Measurement of Palpable Spleen Length

Objective: To obtain a standardized and reproducible measurement of the palpable spleen length below the left costal margin (LCM).

**Materials:**

- Examination table
- Metric tape measure or ruler

**Procedure:**

- Patient Positioning:
  - The patient should be in a supine position with their knees flexed to relax the abdominal muscles.[12]
- Palpation Technique:
  - The examiner should stand on the patient's right side.[13][14]
  - Begin palpation in the right lower quadrant and move diagonally towards the left upper quadrant. This is to avoid missing a massively enlarged spleen.[15]
  - Use the fingertips of the right hand to gently but firmly press into the abdomen.
  - Ask the patient to take a deep breath. During inspiration, the diaphragm moves down and may bring an enlarged spleen into a palpable position.[12][13]
  - The splenic edge is typically felt as a firm, sharp border.
  - If the spleen is not palpable in the supine position, the patient can be moved to the right lateral decubitus position to allow gravity to assist in bringing the spleen down.[12][15]
- Measurement:
  - Once the lowest point of the spleen is identified, mark this location.
  - Use a tape measure to determine the distance in centimeters (cm) from the left costal margin to the tip of the spleen at the mid-clavicular line.
  - Record the measurement to the nearest centimeter.

- Baseline and Follow-up:
  - Perform this measurement at baseline (before starting ruxolitinib) and at the 3-month and 6-month follow-up visits.
  - The percentage reduction in spleen length from baseline is calculated as:
    - $[(\text{Baseline Spleen Length} - \text{Follow-up Spleen Length}) / \text{Baseline Spleen Length}] * 100$

#### Quality Control:

- To ensure consistency, the same examiner should ideally perform the spleen palpation at all time points. If this is not possible, detailed documentation of the technique used is crucial.

## Protocol for Determining Red Blood Cell (RBC) Transfusion Need

Objective: To document the requirement for RBC transfusions at baseline, 3 months, and 6 months.

#### Procedure:

- Definition of Transfusion Need:
  - A patient is considered to have a need for RBC transfusion if they have received at least one unit of packed red blood cells.
- Data Collection:
  - Baseline: Review the patient's medical records for the three months prior to the initiation of ruxolitinib to determine if any RBC transfusions were administered.
  - 3-Month Follow-up: Review the transfusion records from the start of ruxolitinib therapy to the 3-month visit.
  - 6-Month Follow-up: Review the transfusion records from the 3-month visit to the 6-month visit.

- Clinical Guidelines for Transfusion:
  - While the decision to transfuse is ultimately at the discretion of the treating physician, it is generally guided by the patient's hemoglobin level and clinical symptoms.[16]
  - A restrictive transfusion strategy is often recommended for hemodynamically stable patients, with a hemoglobin threshold of 7 to 8 g/dL.[17]
  - Symptoms of anemia, such as fatigue, shortness of breath, and weakness, should also be considered in the decision-making process.[18]

#### Data Recording:

- For each time point (baseline, 3 months, and 6 months), record a binary "yes" or "no" for the need for RBC transfusion.

## Visualization of the RR6 Model Workflow

The following diagram illustrates the workflow for applying the **RR6** model, from patient data collection to risk stratification.

[Click to download full resolution via product page](#)

Caption: Workflow for **RR6** model calculation and risk stratification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. RR6 prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. drugs.com [drugs.com]
- 10. hcp.jakafi.com [hcp.jakafi.com]
- 11. RR6 Model [rr6.eu]
- 12. Spleen - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nursingcenter.com [nursingcenter.com]
- 14. youtube.com [youtube.com]
- 15. Spleen Exam | Stanford Medicine 25 | Stanford Medicine [med.stanford.edu]
- 16. patientpower.info [patientpower.info]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Myelofibrosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the RR6 Model in Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1139164#clinical-parameters-for-the-rr6-model-calculation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)